molecular formula C22H22N2O5S2 B6560749 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946282-96-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6560749
CAS No.: 946282-96-8
M. Wt: 458.6 g/mol
InChI Key: BEVHMEUHPOWTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the tetrahydroquinoline core to quinoline derivatives.

  • Reduction: : Reduction of the benzenesulfonyl group to simpler sulfonic acids.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Sulfonic acids.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential antibacterial and antifungal properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

This compound is unique in its structure and potential applications compared to other sulfonamide derivatives. Some similar compounds include:

  • Sulfonamide antibiotics: : Used in the treatment of bacterial infections.

  • Sulfonic acid derivatives: : Employed in various industrial applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-19-10-12-20(13-11-19)30(25,26)23-18-9-14-22-17(16-18)6-5-15-24(22)31(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHMEUHPOWTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.